molecular formula C28H18F2N2O4 B11058286 N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]

N,N'-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide]

Cat. No.: B11058286
M. Wt: 484.4 g/mol
InChI Key: UTURNBLZJMLEPF-UHFFFAOYSA-N
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Description

N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] is a synthetic organic compound characterized by its complex molecular structure, which includes benzene, furan, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] typically involves a multi-step process:

    Formation of Furan-2-carboxylic Acid Derivatives: The initial step involves the preparation of 5-(4-fluorophenyl)furan-2-carboxylic acid. This can be achieved through the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the furan ring.

    Amidation Reaction: The carboxylic acid derivative is then converted to the corresponding amide by reacting with an amine, such as benzene-1,2-diamine, under dehydrating conditions using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] exerts its effects depends on its specific application:

    Biochemical Interactions: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N,N’-benzene-1,2-diylbis[5-(4-chlorophenyl)furan-2-carboxamide]: Similar structure but with chlorine substituents instead of fluorine.

    N,N’-benzene-1,2-diylbis[5-(4-methylphenyl)furan-2-carboxamide]: Similar structure but with methyl substituents instead of fluorine.

Uniqueness

N,N’-benzene-1,2-diylbis[5-(4-fluorophenyl)furan-2-carboxamide] is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C28H18F2N2O4

Molecular Weight

484.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[2-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C28H18F2N2O4/c29-19-9-5-17(6-10-19)23-13-15-25(35-23)27(33)31-21-3-1-2-4-22(21)32-28(34)26-16-14-24(36-26)18-7-11-20(30)12-8-18/h1-16H,(H,31,33)(H,32,34)

InChI Key

UTURNBLZJMLEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

Origin of Product

United States

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